![molecular formula C17H21N3O2S B2779811 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea CAS No. 497060-43-2](/img/structure/B2779811.png)
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea, or DMPT, is an organic molecule with a variety of applications in scientific research. It has been used for a variety of purposes, such as in the synthesis of organic compounds, as a catalyst in organic reactions, and as a reagent for the detection of certain compounds. DMPT is also used in biochemical and physiological experiments, as it has been shown to have a variety of biochemical and physiological effects. In Additionally, the advantages and limitations of using DMPT in laboratory experiments will be discussed, along with potential future directions for research.
Wissenschaftliche Forschungsanwendungen
Inhibition of Human Immunodeficiency Virus Type 1 Reverse Transcriptase
- A study by Heinisch et al. (1997) explored derivatives of thiourea, including compounds with a pyridin-3-ylmethyl moiety, as non-nucleoside inhibitors of human immunodeficiency virus type 1 reverse transcriptase. These compounds showed potential in inhibiting the virus, though they were less active than known drugs like nevirapine or trovirdine (Heinisch, Matuszczak, Pachler, & Rakowitz, 1997).
Anticancer Activity
- El-Ebiary et al. (2017) reported on derivatives of thiourea, including the synthesis of thiopyrimidine derivatives, which demonstrated significant antitumor activity against human breast adenocarcinoma and liver carcinoma cell lines. These findings suggest a potential application in developing anticancer drugs (El-Ebiary, Swellem, & Nawwar, 2017).
Other Biological Activities
Research by Mushtaque et al. (2016) involved synthesizing a compound similar in structure, which was analyzed for its molecular docking, DNA binding, cytotoxicity, and computational quantum chemical studies. This research adds to the understanding of the compound's interaction with biological systems and its potential medicinal applications (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).
Wang et al. (2018) synthesized novel pyrimidine derivatives with a structure related to the queried compound. These derivatives exhibited notable antifungal activities, highlighting their potential use in developing new antifungal agents (Wang, Gao, Zhang, Liu, & Jiang, 2018).
Youssef and Amin (2012) explored the synthesis of thiazolopyrimidine derivatives and assessed their antioxidant and antimicrobial activities. This research contributes to the understanding of the potential therapeutic uses of compounds related to 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea (Youssef & Amin, 2012).
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-21-15-6-5-13(10-16(15)22-2)7-9-19-17(23)20-12-14-4-3-8-18-11-14/h3-6,8,10-11H,7,9,12H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQCVRSMOFRMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2779728.png)

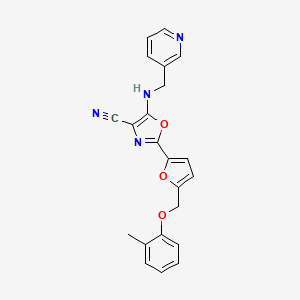

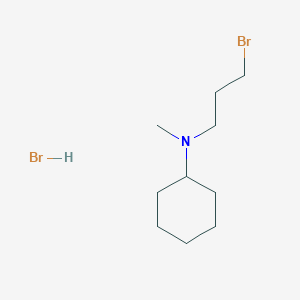
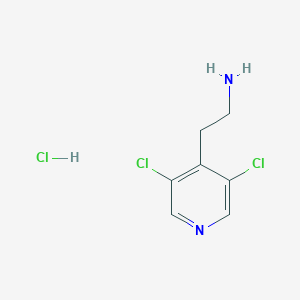
![dimethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2779740.png)
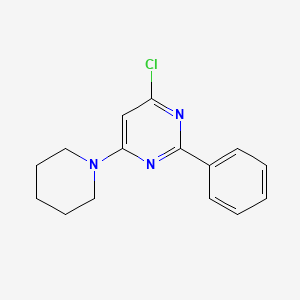
![4-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2779743.png)

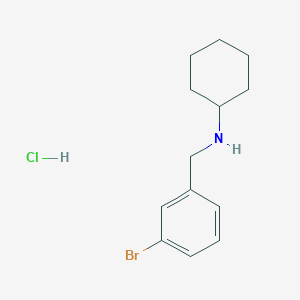
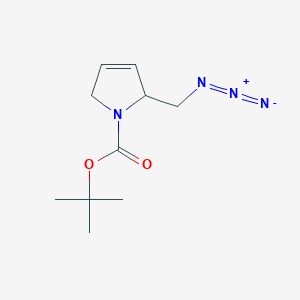
![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2779749.png)
![[1-(2-Methoxyphenyl)cyclopropyl]-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2779751.png)